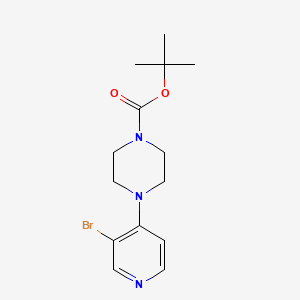

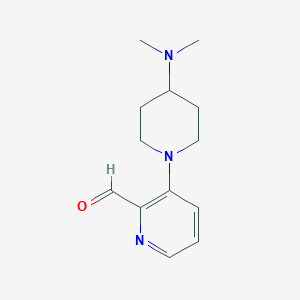

![molecular formula C14H14F3N3 B1401814 [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311280-06-4](/img/structure/B1401814.png)

[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Overview

Description

“[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. The structure suggests that it contains an amino group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a trifluoromethyl group (-CF3) and a dimethylamine group (-N(CH3)2) attached .

Scientific Research Applications

Photoredox Catalysis

A breakthrough in synthetic chemistry is the use of redox-activated primary amine derivatives in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds facilitated by metal-free photoredox catalysis. This method, scalable and offering broad substrate scope under mild conditions, is ideal for functionalizing alkynes and synthesizing (E)-alkenes, thereby enhancing complex molecular scaffolds' diversification (Ociepa, Turkowska, & Gryko, 2018).

Gas Separation Applications

Hyperbranched polyimides synthesized through condensation polymerization of a triamine monomer and various dianhydride monomers, like tris(4-aminophenyl)amine, demonstrate significant potential for gas separation. The production of these polymers, which can yield amine-terminated or anhydride-terminated hyperbranched polyimides based on the addition order of monomers, highlights the adaptability of amine chemistry in creating materials with potential utility in industrial separation processes (Fang, Kita, & Okamoto, 2000).

Synthesis of Pyridine-Pyrimidines

Efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica, represents a novel approach in creating heterocyclic compounds. This method, utilizing microwave irradiation and solvent-free conditions, emphasizes the evolving role of amine compounds in facilitating multicomponent reactions for generating structurally diverse molecules with high yields (Rahmani et al., 2018).

Advanced Material Synthesis

Amines play a crucial role in the synthesis of advanced materials, such as aromatic poly(amide–imide)s. These materials, synthesized from novel diimide–dicarboxylic acids and aromatic diamines, exhibit desirable properties like good solubility in polar aprotic solvents and high thermal stability, making them suitable for various industrial applications (Behniafar & Banihashemi, 2004)

Photovoltaic Applications

The use of amine-based fullerene derivatives demonstrates significant advancements in polymer solar cell technologies. These compounds, featuring enhanced electron mobility, have been successfully applied as acceptors and cathode interfacial materials in solar cells, indicating the potential of amine-functionalized materials in improving photovoltaic device performance and efficiency (Lv et al., 2014).

Catalysis and Polymerization

Complexes derived from aminopyridines have found use in catalyzing reactions such as aryl-Cl activation and the polymerization of hydrosilanes, underscoring the role of these compounds in facilitating chemical transformations and polymer synthesis. The versatility of aminopyridinato complexes in acting as catalysts for Suzuki cross-coupling reactions, particularly in the activation of aryl chlorides, further exemplifies the utility of amine derivatives in modern synthetic methodologies (Deeken et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been studied for their interactions with various biological targets

Biochemical Pathways

The compound, being a derivative of pyridine, might be involved in various biochemical pathways. Pyridine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .

Result of Action

Similar compounds have shown various biological activities such as anti-inflammatory and anti-cancer effects

properties

IUPAC Name |

6-(2-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c1-20(2)13-8-9(14(15,16)17)7-12(19-13)10-5-3-4-6-11(10)18/h3-8H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCVVLXQGUADPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

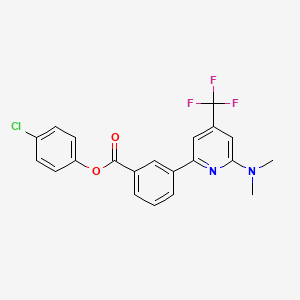

![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)

![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)

![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)

![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)

![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)

![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)

![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)